molecular formula C9H13N2O5P B1679659 Perzinfotel CAS No. 144912-63-0

Perzinfotel

Cat. No. B1679659
M. Wt: 260.18 g/mol
InChI Key: BDABGOLMYNHHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Perzinfotel involves the use of 3-cyclobutene-1,2-dione as an achiral alpha-amino acid bioisostere . Prodrugs of Perzinfotel were developed to increase its low oral bioavailability, which is only around 3-5% .


Molecular Structure Analysis

Perzinfotel has a molecular formula of C9H13N2O5P . More detailed information about its molecular structure can be found in various databases .


Physical And Chemical Properties Analysis

Perzinfotel has an average mass of 260.186 Da and a mono-isotopic mass of 260.056213 Da . More detailed physical and chemical properties can be found in various databases .

Scientific Research Applications

NMDA Receptor Antagonist Properties

Perzinfotel, known chemically as EAA-090, is a selective, competitive N-methyl-d-aspartate (NMDA) receptor antagonist with a high affinity for the glutamate site. In research, it has been evaluated for its potential to block thermal hypersensitivity associated with the administration of chemical irritants in rats. Although perzinfotel lacks antinociceptive effects, it has shown promise in blocking prostaglandin E2 (PGE2)- and capsaicin-induced thermal hypersensitivity, with doses of 10 mg/kg intraperitoneal or 100 mg/kg oral blocking PGE2-induced hypersensitivity by 60 to 80% (Brandt et al., 2005).

Prodrug Derivatives for Improved Bioavailability

Perzinfotel has also been the subject of studies aimed at increasing its low oral bioavailability. By synthesizing prodrug derivatives, researchers have managed to enhance the bioavailability of perzinfotel significantly. The oxymethylene-spaced diphenyl analogue demonstrated good stability and was rapidly converted to perzinfotel in rat plasma, indicating a more potent and longer duration of activity in rodent models of inflammatory pain (Baudy et al., 2009).

Veterinary Applications

Perzinfotel's efficacy has been examined in veterinary contexts as well, such as in dogs with sodium urate-induced synovitis. However, perzinfotel did not significantly alter lameness induced by sodium urate, suggesting limited effectiveness in this application (Budsberg et al., 2011).

Anesthetic-Sparing Effects

Studies have explored perzinfotel's anesthetic-sparing effects when used as a preanesthetic in various administration routes. Its use in dogs has shown a significant decrease in the minimum alveveolar concentration (MAC) of isoflurane, indicating that it could reduce inhalant anesthetic requirements and potentially improve anesthetic safety in veterinary settings (Zwijnenberg et al., 2010).

Combination with Other Analgesics

Further research on perzinfotel involves its combination with other drugs, such as fentanyl, to assess its effects on the MAC of isoflurane in dogs. These combinations have been found to reduce the MAC significantly, hinting at the potential for improved analgesic and anesthetic protocols in veterinary medicine (Ueyama et al., 2009).

Reduction of Isoflurane MAC in Cats

Similar to its use in dogs, perzinfotel has been studied for its effects on the MAC of isoflurane in cats. The administration of perzinfotel led to a significant decrease in isoflurane MAC and increased bispectral index and blood pressure values, suggesting its potential utility in feline anesthesia as well (Zwijnenberg et al., 2010).

properties

IUPAC Name

2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N2O5P/c12-8-6-7(9(8)13)11(3-1-2-10-6)4-5-17(14,15)16/h10H,1-5H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDABGOLMYNHHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162846
Record name Perzinfotel
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Molecular Weight

260.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perzinfotel

CAS RN

144912-63-0
Record name Perzinfotel
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Record name Perzinfotel [USAN:INN]
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Record name Perzinfotel
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Record name Perzinfotel
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Record name 144912-63-0
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Record name PERZINFOTEL
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Synthesis routes and methods

Procedure details

Under N2 bromotrimethylsilane (83 mL, 96.3 g, 0.63 mole; Aldrich 19,440-9) was added dropwise at a fast rate to a solution of [2-(8,9-dioxo-2.6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethyl]phosphonic acid diethyl ester (37.6 g, 0.12 mole) in methylene chloride (350 mL). The reaction mixture was kept in a water bath at approximately 20° C. for 15 hr. The clear solution was concentrated in vacuo and the foamy residue was taken up in acetone (600 mL) with vigorous shaking to result in a thin suspension. Water (50 mL, 2.78 moles) was added to give a gummy precipitate which solidified instantly. The suspension was shaken vigorously for 10 minutes, filtered and washed with acetone to give a yellow solid compound. The solids were taken up in boiling water (450 mL) and the hot solution was filtered through a fluted filter paper to remove a small amount of insoluble material. The clear aqueous solution was cooled in ice and crystallization began at once. The thick crystalline mass was diluted by slow addition of acetone (800 mL), kept cold for 1 hr, filtered and washed with acetone and then hexane to give the title compound as a pale yellow solid (20.2 g). A second crop from the mother liquor (100% purity by LC) yielded an additional amount (6.5 g) for a total yield of 87%. NMR (DMSO-d6, 400 Mhz): 1.90 (m, 4H), 3.25 (m, 2H), 3.36 (m, 2H), 3.84 (q, 2H), 8.45 (s, 1H). LC analysis: (Column: Nova Pak C18, 300×3.9 mm; Eluent: 20/80 MeOH/0.005 M Pic A; Flowrate: 1 mL/min; UV detectors at 210 nm). Analysis: Calc'd. for C9H13N2O5P.0.1H2O: C, 41.26; H, 5.08; N, 10.69%;
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
reactant
Reaction Step Three
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
Y Ueyama, P Lerche, CM Eppler… - American journal of …, 2009 - Am Vet Med Assoc
… of perzinfotel, fentanyl, and the perzinfotel-fentanyl combination significantly decreased the MAC by 39%, 35%, and 66%, respectively. Perzinfotel and perzinfotel-… when perzinfotel was …
Number of citations: 43 avmajournals.avma.org
T Kushiro, AJ Wiese, MC Eppler… - American journal of …, 2007 - Am Vet Med Assoc
… that recieved perzinfotel at 10 mg/kg and to 79 ± 15 in dogs that recieved perzinfotel at 20 mg/… One dog given perzinfotel at 5 mg/kg and 2 dogs that recieved perzinfotel at 20 mg/kg had …
Number of citations: 11 avmajournals.avma.org
WW Muir - Am Vet Med Assoc
… perzinfotel at 2.5 to 15 mg/kg resulted in a significant decrease in mean isoflurane MAC by 43.3% to 68.0%. The BIS significantly increased after perzinfotel … higher after perzinfotel was …
Number of citations: 2 avmajournals.avma.org
MR Brandt, TA Cummons, L Potestio, SJ Sukoff… - … of Pharmacology and …, 2005 - ASPET
… perzinfotel would have antinociceptive effects or block thermal hypersensitivity associated with the administration of chemical irritants in rats. Perzinfotel … effects, perzinfotel did not …
Number of citations: 21 jpet.aspetjournals.org
RB Baudy, JA Butera, MA Abou-Gharbia… - Journal of medicinal …, 2009 - ACS Publications
Previous studies with perzinfotel (1), a potent, selective, competitive NMDA receptor antagonist, showed it to be efficacious in inflammatory and neuropathic pain models. To increase …
Number of citations: 44 pubs.acs.org
RJ Zwijnenberg, CL del Rio, RA Pollet… - American journal of …, 2010 - Am Vet Med Assoc
… placebo, perzinfotel (10 to 30 mg/kg), or a perzinfotel-butorphanol … Results —IV, IM, and SC administration of perzinfotel alone … A dose of 30 mg of perzinfotel/kg IM resulted in significant …
Number of citations: 9 avmajournals.avma.org
RJ Zwijnenberg, CL del Rio, RA Pollet… - American journal of …, 2010 - Am Vet Med Assoc
… perzinfotel at 2.5 to 15 mg/kg resulted in a significant decrease in mean isoflurane MAC by 43.3% to 68.0%. The BIS significantly increased after perzinfotel … higher after perzinfotel was …
Number of citations: 7 avmajournals.avma.org
SC Budsberg, BT Torres, RJ Zwijnenberg… - American journal of …, 2011 - Am Vet Med Assoc
Objective —To investigate the ability of perzinfotel (an N-methyl- d -aspartate receptor antagonist) and a proprietary phospholipase A 2 (PLA 2 ) inhibitor to attenuate lameness in dogs …
Number of citations: 9 avmajournals.avma.org
Y Ueyama, P Lerche, CM Eppler… - The Veterinary …, 2010 - search.proquest.com
… This study investigated the effects of intravenous administration of perzinfotel, a selective and competitive NMDA receptor antagonist, and fentanyl, a potent and short-acting opioid μ-receptor …
Number of citations: 2 search.proquest.com
RB Baudy, H Chen, U Jain, C Huselton… - Abstracts of Papers of …, 2005 - hero.epa.gov
Pharmacokinetic and pharmacodyamic effects of an oxymethylene-spaced diphenylester derivative of perzinfotel (EAA-090 : [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl] …
Number of citations: 1 hero.epa.gov

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